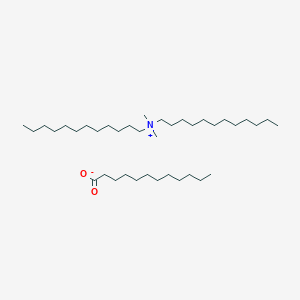![molecular formula C9H14O3S B14231719 5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid CAS No. 768300-14-7](/img/structure/B14231719.png)
5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid is a chemical compound with the molecular formula C₉H₁₄O₃S and a molecular weight of 202.27 g/mol . This compound features a unique spiro structure, which includes both oxygen and sulfur atoms within its ring system. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite . This method is known for its efficiency and safety, particularly when conducted in a continuous-flow microreaction system, which offers higher concentrations of the product compared to traditional batch synthesis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the continuous-flow synthesis approach mentioned above is likely to be favored due to its scalability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The presence of sulfur in the ring system makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions, potentially altering its ring structure.
Substitution: The spiro structure allows for substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with spiro structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Wirkmechanismus
The mechanism by which 5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The presence of oxygen and sulfur atoms in the ring system also contributes to its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: This compound features a similar spiro structure but with different heteroatoms (oxygen instead of sulfur).
tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate: Another spiro compound with a nitrogen atom in the ring system.
Uniqueness: 5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid is unique due to the presence of both oxygen and sulfur atoms in its ring system, which imparts distinct chemical properties and reactivity compared to other spiro compounds .
Eigenschaften
CAS-Nummer |
768300-14-7 |
|---|---|
Molekularformel |
C9H14O3S |
Molekulargewicht |
202.27 g/mol |
IUPAC-Name |
5,5-dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O3S/c1-8(2)5-9(3-4-13-8)6(12-9)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
XMDLKLXWHWVZSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(CCS1)C(O2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


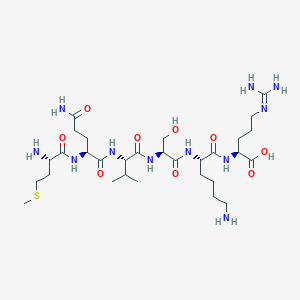

![3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14231656.png)


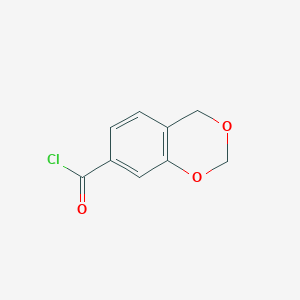
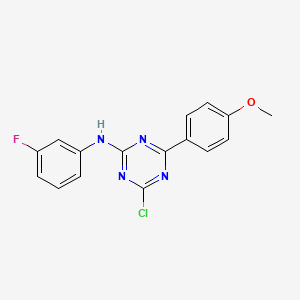

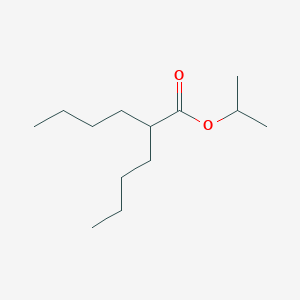
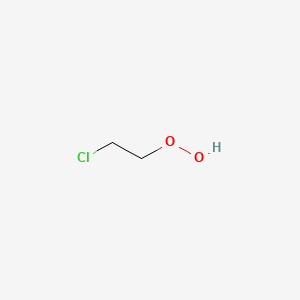
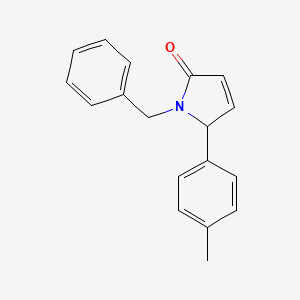
![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)
